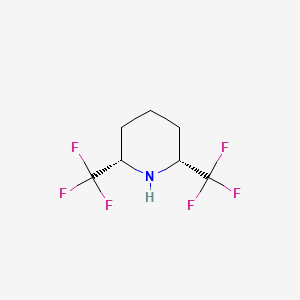

(2R,6S)-2,6-Bis(trifluoromethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9F6N |

|---|---|

Molecular Weight |

221.14 g/mol |

IUPAC Name |

(2S,6R)-2,6-bis(trifluoromethyl)piperidine |

InChI |

InChI=1S/C7H9F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h4-5,14H,1-3H2/t4-,5+ |

InChI Key |

APPHZZVNZFLFTE-SYDPRGILSA-N |

Isomeric SMILES |

C1C[C@@H](N[C@@H](C1)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C1CC(NC(C1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for 2r,6s 2,6 Bis Trifluoromethyl Piperidine and Analogues

Strategies for Stereocontrolled Introduction of Trifluoromethyl Groups

The controlled installation of trifluoromethyl groups onto a piperidine (B6355638) precursor is a formidable challenge due to the strong electron-withdrawing nature and steric bulk of the CF3 moiety. Two primary strategies have emerged: nucleophilic and electrophilic trifluoromethylation.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF3-) or its synthetic equivalent to an electrophilic carbon atom. A common precursor for generating the CF3- anion is the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), which requires activation by a fluoride (B91410) source.

In the context of synthesizing 2,6-disubstituted piperidines, a plausible strategy involves the diatereoselective addition of a nucleophilic trifluoromethyl source to a suitable precursor, such as a cyclic imine or a derivative of 2,6-pyridinedicarboxylic acid. For instance, the treatment of a 2,6-di-substituted pyridine (B92270) derivative, such as a 2,6-dihalo- or 2,6-dicarboxylate pyridine, with a nucleophilic trifluoromethylating agent could potentially install the two CF3 groups. However, achieving high diastereoselectivity to favor the cis isomer and controlling the enantioselectivity for the (2R,6S) configuration are significant hurdles. The development of chiral ligands or auxiliaries to guide the nucleophilic attack is an active area of research.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation reagents deliver a trifluoromethyl cation (CF3+) equivalent to a nucleophilic substrate. A variety of such reagents have been developed, including hypervalent iodine compounds like Togni's reagents and sulfonium (B1226848) salts like Umemoto's reagents. nih.govchem-station.comresearchgate.netnih.govrsc.org

The application of electrophilic trifluoromethylation to the synthesis of the target molecule could involve the reaction of a pre-formed piperidine enolate or a related nucleophilic intermediate with a chiral electrophilic trifluoromethylating agent. Alternatively, an asymmetric cyclization reaction could be triggered by an electrophilic trifluoromethylation step. For example, a suitably functionalized acyclic precursor could undergo a cyclization cascade initiated by the addition of a CF3+ source, with stereocontrol induced by a chiral catalyst or auxiliary. While powerful, the direct and stereocontrolled bis-trifluoromethylation of a piperidine precursor using this approach remains a largely unexplored area.

Asymmetric Cyclization and Ring-Forming Reactions

A highly effective strategy for the enantioselective synthesis of chiral piperidines involves the asymmetric reduction of prochiral pyridine precursors. This approach establishes the stereocenters of the piperidine ring in a single, highly controlled step.

Enantioselective Reduction of Pyridine Precursors

The aromaticity of the pyridine ring presents a significant energy barrier to reduction. To overcome this, the pyridine ring is often activated by N-alkylation to form a pyridinium (B92312) salt or by the introduction of electron-withdrawing groups. The asymmetric hydrogenation of these activated precursors using chiral transition-metal catalysts is a powerful tool for accessing enantioenriched piperidines.

The asymmetric hydrogenation of pyridinium salts using chiral iridium and rhodium complexes has proven to be a particularly effective method for the synthesis of chiral piperidines. researchgate.netdicp.ac.cnacs.org The success of this approach hinges on the design of the chiral ligand, which coordinates to the metal center and directs the facial selectivity of the hydrogenation.

An important study by Zhou and coworkers demonstrated the enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides. rsc.org While this study did not specifically report on a 2,6-bis(trifluoromethyl) substrate, it provides a strong proof-of-concept for the feasibility of this approach. The electron-withdrawing nature of the trifluoromethyl group was found to increase the reactivity of the pyridinium salt towards hydrogenation. rsc.org In this work, various substituted pyridinium hydrochlorides were hydrogenated with high yields and enantioselectivities, generating up to three stereogenic centers in one step. rsc.org

Below is a table summarizing representative results for the iridium-catalyzed asymmetric hydrogenation of substituted pyridinium salts, illustrating the potential of this methodology for the synthesis of complex piperidine derivatives.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridinium Salts

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | N-Benzyl-2-phenylpyridinium bromide | [Ir(COD)Cl]₂ / (R)-SynPhos | 93 | 92 |

| 2 | N-Benzyl-2-(4-methoxyphenyl)pyridinium bromide | [Ir(COD)Cl]₂ / (R)-SynPhos | 95 | 93 |

| 3 | N-Benzyl-2-(2-naphthyl)pyridinium bromide | [Ir(COD)Cl]₂ / (R)-SynPhos | 91 | 94 |

| 4 | N-Benzyl-2-methylpyridinium bromide | [Ir(COD)Cl]₂ / (R)-SynPhos | 85 | 70 |

Data sourced from a study on the asymmetric hydrogenation of 2-substituted pyridinium salts, which provides a basis for potential application to 2,6-bis(trifluoromethyl)pyridine (B1297899) precursors. dicp.ac.cn

The choice of chiral ligand is critical for achieving high enantioselectivity. Commonly used ligands include those based on atropisomeric biaryls, such as BINAP and its derivatives (e.g., SynPhos, SegPhos), as well as ferrocene-based ligands and P,N-ligands like PHOX. dicp.ac.cnacs.org The solvent and counter-ion can also significantly influence the outcome of the reaction.

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing a hydrogen donor such as formic acid or isopropanol. Chiral rhodium and ruthenium complexes are commonly used as catalysts in these transformations.

A significant advancement in this area was reported by Xiao and coworkers, who developed a rhodium-catalyzed reductive transamination reaction for the synthesis of a variety of chiral piperidines from pyridinium salts. dicp.ac.cnresearchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. This approach has been successfully applied to the synthesis of fluorinated piperidines, highlighting its potential for accessing complex targets like (2R,6S)-2,6-bis(trifluoromethyl)piperidine. dicp.ac.cnresearchgate.net

The following table presents data from the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts, demonstrating the versatility of this method.

Table 2: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

| Entry | Pyridinium Salt | Chiral Amine | Yield (%) | d.r. |

|---|---|---|---|---|

| 1 | N-Benzyl-2-phenylpyridinium bromide | (R)-1-Phenylethylamine | 85 | >99:1 |

| 2 | N-Benzyl-2-(4-fluorophenyl)pyridinium bromide | (R)-1-Phenylethylamine | 83 | >99:1 |

| 3 | N-Benzyl-2-(4-(trifluoromethyl)phenyl)pyridinium bromide | (R)-1-Phenylethylamine | 66 | >99:1 |

| 4 | N-Benzyl-4-phenylpyridinium bromide | (R)-1-Phenylethylamine | 88 | >99:1 |

Data adapted from a study on the synthesis of chiral piperidines via rhodium-catalyzed transfer hydrogenation, indicating its applicability to fluorinated substrates. dicp.ac.cnresearchgate.net

The diastereomeric ratio (d.r.) in these reactions is typically very high, indicating excellent stereocontrol. The choice of the chiral amine is crucial for the enantioselectivity and diastereoselectivity of the transformation.

Multicomponent Reaction Sequences for Piperidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly convergent and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable to the construction of highly substituted piperidine rings that can be precursors to the target molecule.

One such powerful MCR is the aza-Diels-Alder reaction, which can assemble the piperidine ring in a single step with good control over stereochemistry. For instance, the reaction of a 1-azadiene with a dienophile can rapidly generate a tetrahydropyridine (B1245486) ring, which can be subsequently reduced to the corresponding piperidine. The stereochemical outcome of this reaction can be influenced by the use of chiral catalysts or auxiliaries.

A hypothetical multicomponent approach to a precursor of this compound could involve the condensation of a trifluoromethylated amine, a trifluoromethylated aldehyde, and a suitable diene in a one-pot process. The resulting cycloadduct could then undergo further transformations to yield the desired piperidine.

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Scaffold |

| CF3-substituted amine | CF3-substituted aldehyde | Diene | Lewis Acid | Tetrahydropyridine |

| Ammonia equivalent | Bis(trifluoromethyl)alkene | Carbonyl compound | Organocatalyst | Dihydropyridinone |

This table presents hypothetical multicomponent reaction strategies that could be adapted for the synthesis of the 2,6-bis(trifluoromethyl)piperidine scaffold.

Stereoselective Intramolecular Cyclizations

Stereoselective intramolecular cyclizations are a cornerstone of modern organic synthesis, providing a powerful means to construct cyclic systems with a high degree of stereocontrol. In the context of this compound synthesis, the intramolecular cyclization of an acyclic precursor containing the two trifluoromethyl-bearing stereocenters is a key strategy.

A common approach involves the intramolecular reductive amination of a diketone or a keto-aldehyde. The stereochemical outcome of the cyclization can be controlled by the existing stereocenters in the acyclic precursor or by the use of a chiral reducing agent. For example, the reduction of a 1,5-diketone bearing two trifluoromethyl groups can lead to the formation of the cis-piperidine as the major diastereomer due to thermodynamic control.

Another powerful method is the intramolecular Michael addition. An amine can add to an α,β-unsaturated ketone, ester, or nitrile within the same molecule to form the piperidine ring. The stereoselectivity of this addition can be influenced by the substrate geometry and the reaction conditions.

| Cyclization Strategy | Acyclic Precursor | Key Transformation | Stereochemical Control |

| Reductive Amination | 1,5-Diketone with CF3 groups | Imine/enamine formation and reduction | Substrate control, chiral reducing agents |

| Michael Addition | Amino-α,β-unsaturated ester | Conjugate addition of amine | Substrate control, organocatalysis |

| Ring-Closing Metathesis | Diene with tethered amine | Olefin metathesis | Catalyst control |

This table summarizes common stereoselective intramolecular cyclization strategies applicable to the synthesis of 2,6-disubstituted piperidines.

Derivatization and Functionalization of the Piperidine Core

Once the 2,6-bis(trifluoromethyl)piperidine core has been assembled, further derivatization and functionalization may be required. These transformations must be conducted with care to avoid epimerization of the existing stereocenters.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the synthesis of this compound, a chiral auxiliary can be temporarily attached to the piperidine nitrogen or a substituent to direct the stereochemical outcome of a subsequent transformation.

For instance, an N-acylated piperidine can be deprotonated at one of the α-carbons, and the resulting enolate can be reacted with an electrophile. If the acyl group is derived from a chiral alcohol or amine, it can effectively shield one face of the enolate, leading to a highly diastereoselective alkylation or other functionalization. The auxiliary can then be cleaved to reveal the functionalized piperidine.

| Chiral Auxiliary | Point of Attachment | Transformation | Diastereoselectivity |

| Evans' Oxazolidinone | Piperidine Nitrogen (as amide) | α-Alkylation | High |

| (R)- or (S)-Phenylethylamine | Piperidine Nitrogen (as amide) | α-Functionalization | Moderate to High |

| Removable Chiral Sulfoxide | Substituent at C2 or C6 | Nucleophilic Addition | High |

This table provides examples of chiral auxiliaries and their potential applications in the derivatization of the piperidine core.

Post-Cyclization Diastereoselective Modifications

After the formation of the piperidine ring, diastereoselective modifications of existing functional groups can be employed to introduce further complexity. These reactions rely on the steric and electronic properties of the existing substituents to control the approach of reagents.

For example, the reduction of a ketone at a substituent on the piperidine ring can be highly diastereoselective. The bulky trifluoromethyl groups at the 2- and 6-positions can effectively block one face of the carbonyl group, directing the hydride reagent to attack from the less hindered face. Similarly, epoxidation of an olefinic substituent can also proceed with high diastereoselectivity due to directing effects from the piperidine ring and its substituents.

| Substrate | Reaction | Reagent | Major Diastereomer |

| 2-Acetonyl-6-(trifluoromethyl)piperidine | Ketone Reduction | L-Selectride® | syn-Alcohol |

| 2-Vinyl-6-(trifluoromethyl)piperidine | Epoxidation | m-CPBA | anti-Epoxide |

| 2-Ester-6-(trifluoromethyl)piperidine | Enolate Alkylation | LDA, MeI | Alkylation from less hindered face |

This table illustrates examples of post-cyclization diastereoselective modifications on a 2,6-disubstituted piperidine scaffold.

Stereochemical Control and Conformational Analysis of 2r,6s 2,6 Bis Trifluoromethyl Piperidine

Principles of Stereoisomerism and Enantiopurity in Chiral Piperidines

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals and natural products, and its stereochemistry plays a pivotal role in determining biological activity. nih.gov Chirality in substituted piperidines arises from stereogenic centers on the ring, leading to the possibility of enantiomers and diastereomers. Enantiomers, being non-superimposable mirror images, often exhibit distinct pharmacological and pharmacokinetic profiles, making the control of stereochemistry a critical aspect of drug design and synthesis. nih.govuff.br The U.S. Food and Drug Administration (FDA) has established policies that emphasize the need to characterize and control the stereoisomers of chiral drugs, often leading to the development of single-enantiomer pharmaceuticals to improve therapeutic index and reduce side effects. uff.br

For a 2,6-disubstituted piperidine like (2R,6S)-2,6-bis(trifluoromethyl)piperidine, three possible stereoisomers exist: the (2R,6S) isomer, the (2S,6R) isomer, and the achiral meso (2R,6R) or (2S,6S) compound. The (2R,6S) and (2S,6R) isomers are an enantiomeric pair. Achieving high enantiopurity—the excess of one enantiomer over the other in a mixture—is a primary goal in asymmetric synthesis. researchgate.net Strategies to obtain enantiopure piperidines include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. nih.gov For instance, the Hofmann-Löffler-Freytag reaction can be adapted for the asymmetric synthesis of piperidines from acyclic amines through catalytic, enantioselective C-H functionalization. nih.gov

Once synthesized, the enantiomeric purity of a chiral piperidine must be verified. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) is a powerful technique for this purpose. nih.govacs.org CSAs, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, form diastereomeric host-guest complexes with the enantiomers of the chiral amine. nih.govacs.org These transient diastereomeric complexes exhibit distinct chemical shifts in both ¹H and ¹³C NMR spectra, allowing for the direct quantification of each enantiomer and the determination of enantiomeric excess. nih.govnih.gov

Influence of Trifluoromethyl Substituents on Ring Conformation and Stability

The conformational equilibrium of the piperidine ring, which preferentially adopts a chair conformation, is significantly influenced by the nature and position of its substituents. For this compound, the two trifluoromethyl (CF₃) groups can occupy either axial or equatorial positions. The relative stability of the diequatorial versus the diaxial conformer is governed by a combination of steric and electronic effects.

Steric hindrance is a primary determinant of conformational preference. The energetic cost of placing a substituent in the more sterically crowded axial position is quantified by its conformational free energy, or "A-value". masterorganicchemistry.com The A-value represents the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane (B81311). A larger A-value indicates a greater preference for the equatorial position. The trifluoromethyl group is known to be sterically demanding due to its size and the C-F bond lengths. Experimental determination via dynamic ¹⁹F NMR spectroscopy has established the A-value for a CF₃ group on a cyclohexane ring. rsc.org

| Substituent | A-value (kcal/mol) | Reference |

| Methyl (-CH₃) | 1.70 | masterorganicchemistry.com |

| Isopropyl (-CH(CH₃)₂) | 2.15 | masterorganicchemistry.com |

| tert-Butyl (-C(CH₃)₃) | 4.9 | masterorganicchemistry.com |

| Trifluoromethyl (-CF₃) | 2.1 - 2.4 | rsc.org |

Based on its substantial A-value, the trifluoromethyl group has a strong preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. In this compound, this steric demand would heavily favor the chair conformation where both CF₃ groups are in equatorial positions.

However, electronic factors, particularly the anomeric effect, can also play a role. The anomeric effect is a stereoelectronic phenomenon that favors the axial orientation of electronegative substituents at the carbon adjacent to a heteroatom in a heterocyclic ring. researchgate.net This effect is often explained by a stabilizing hyperconjugative interaction between the lone pair of the heteroatom (in this case, nitrogen) and the antibonding (σ) orbital of the C-substituent bond (nN → σC-CF3). researchgate.netnih.gov Computational studies on 2-(trifluoromethyl)piperidine (B127925) have shown that while an anomeric effect favoring the axial conformer does exist, it is counteracted by the significant steric bulk of the CF₃ group. researchgate.netmorressier.com This results in an "increased axial penalty" for the CF₃ group compared to a fluorine atom, meaning the steric repulsion generally outweighs the stabilizing electronic effect. researchgate.net Therefore, for this compound, the diequatorial conformer is expected to be the most stable and predominant form.

Spectroscopic and Diffraction Techniques for Stereochemical Assignment (General Methodologies)

The unambiguous determination of both the relative and absolute stereochemistry, as well as the preferred conformation of piperidine derivatives, relies on a combination of spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for characterizing molecular structures in solution. wikipedia.org

¹H and ¹³C NMR: The chemical shifts and coupling constants (J-values) provide detailed information about the molecular connectivity and conformation. For piperidines in a chair conformation, the coupling constants between adjacent protons (³JHH) are dependent on the dihedral angle between them. Large coupling constants (typically 8-12 Hz) are observed for trans-diaxial protons, while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons. This analysis can be used to assign the relative stereochemistry and determine the ring conformation. nih.govresearchgate.net

¹⁹F NMR: For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, and ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can provide additional conformational insights. rsc.orgnih.gov

2D NMR Techniques: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish the complete connectivity of the molecule by showing correlations between protons, between protons and directly attached carbons, and between protons and carbons over two or three bonds, respectively. researchgate.net The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of atoms, which is crucial for determining relative stereochemistry and conformation.

X-ray Diffraction (Crystallography) provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms in the crystal lattice. researchgate.netnih.gov This technique yields accurate bond lengths, bond angles, and torsion angles, allowing for the unambiguous assignment of relative and absolute stereochemistry. nih.gov The solid-state structure often corresponds to the lowest energy conformer of the molecule. researchgate.net

Dynamic Conformational Studies

The piperidine ring is not static but undergoes dynamic processes, primarily the chair-chair ring inversion. In this process, axial substituents become equatorial and vice versa. For this compound, this corresponds to the interconversion between the diequatorial and the diaxial conformers.

Dynamic NMR (DNMR) Spectroscopy is the primary experimental technique used to study these conformational dynamics. researchgate.netnih.gov By recording NMR spectra at different temperatures (Variable Temperature NMR), the rate of the conformational exchange can be measured.

At high temperatures , the ring inversion is rapid on the NMR timescale. This results in time-averaged signals, where the chemical shift and coupling constants are a weighted average of the contributing conformers.

As the temperature is lowered , the rate of inversion slows down. The NMR signals broaden until they reach the coalescence temperature (Tc) , where the signals for the individual conformers begin to resolve. beilstein-journals.org

At low temperatures (below Tc), the exchange is slow on the NMR timescale, and separate signals for each conformer (e.g., diequatorial and diaxial) can be observed.

By analyzing the line shape of the signals or by measuring the coalescence temperature, the rate constant (k) for the inversion process can be calculated. This, in turn, allows for the determination of the free energy of activation (ΔG‡) for the ring inversion, which represents the energy barrier to this process. researchgate.netbeilstein-journals.org For N-substituted piperidines and related heterocycles, these barriers are typically in the range of 10-12 kcal/mol. nih.gov The presence of bulky substituents like the trifluoromethyl groups is expected to influence this barrier.

Applications in Asymmetric Catalysis

(2R,6S)-2,6-Bis(trifluoromethyl)piperidine as a Chiral Ligand Precursor

The rigid, C2-symmetric framework of this compound serves as an excellent starting point for the synthesis of a variety of chiral ligands. The nitrogen atom of the piperidine (B6355638) ring provides a convenient handle for the introduction of various coordinating moieties, such as phosphines, amines, and other donor groups, leading to the formation of bidentate or polydentate ligands.

Design and Synthesis of Chiral Phosphine (B1218219), Amine, and N,N-Ligands

The synthesis of chiral ligands derived from this compound typically involves the N-functionalization of the piperidine ring. For instance, chiral phosphine ligands can be prepared by reacting the parent piperidine with suitable phosphine-containing electrophiles. Similarly, the introduction of additional amine functionalities or the creation of N,N'-ligand systems can be achieved through established synthetic methodologies. The design of these ligands often aims to create a well-defined chiral pocket around the metal center to effectively control the stereochemical outcome of the catalyzed reaction.

Application in Asymmetric Transition Metal-Catalyzed Reactions

Ligands derived from chiral backbones are instrumental in a wide array of asymmetric transition metal-catalyzed reactions. The steric and electronic properties of the ligand play a crucial role in determining the enantioselectivity and activity of the catalyst.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. Chiral phosphine ligands, in particular, have been extensively used in combination with transition metals like rhodium, ruthenium, and iridium to achieve high enantioselectivities in the hydrogenation of prochiral olefins and ketones. While the this compound scaffold holds promise for the development of effective ligands for this transformation, there is a lack of specific data in published literature demonstrating their application and performance.

Table 1: Asymmetric Hydrogenation of Olefins Catalyzed by a Hypothetical this compound-derived Phosphine Ligand-Metal Complex

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl (Z)-α-acetamidocinnamate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

No specific experimental data is available in the literature for this table.

Table 2: Asymmetric Hydrogenation of Ketones Catalyzed by a Hypothetical this compound-derived Phosphine Ligand-Metal Complex

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Acetophenone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

No specific experimental data is available in the literature for this table.

Enantioselective carbon-carbon bond forming reactions are fundamental in organic synthesis. Chiral ligands are employed to control the stereochemistry of reactions such as allylic alkylations and arylations. The unique stereoelectronic environment provided by ligands derived from this compound could potentially lead to high levels of asymmetric induction in these transformations. However, specific research articles detailing the use of such ligands and their catalytic performance in enantioselective allylation or alkylation reactions are currently unavailable.

Table 3: Enantioselective Allylic Alkylation Catalyzed by a Hypothetical this compound-derived Ligand-Metal Complex

| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

No specific experimental data is available in the literature for this table.

This compound in Organocatalysis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral amines and their derivatives are among the most successful classes of organocatalysts.

Development of Organocatalysts Based on Piperidine Derivatives

The this compound scaffold is a promising platform for the design of novel organocatalysts. The secondary amine can act as a catalytic site, for example, in enamine or iminium ion catalysis. The trifluoromethyl groups can influence the catalyst's reactivity, selectivity, and solubility. Despite this potential, the development and application of organocatalysts specifically derived from this compound have not been extensively reported in scientific literature. Consequently, there is a lack of detailed research findings and data tables to present on this topic.

Table 4: Organocatalytic Asymmetric Michael Addition using a Hypothetical this compound-derived Catalyst

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Propanal | Nitrostyrene | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

No specific experimental data is available in the literature for this table.

Application in Asymmetric Organocatalytic Transformations (e.g., Michael Additions, Aldol (B89426) Reactions)

A comprehensive search of scientific databases and chemical literature did not yield specific examples or detailed research findings on the application of this compound as an organocatalyst in asymmetric transformations such as Michael additions or aldol reactions. While the broader class of chiral piperidines and other fluorinated organic molecules have been explored as organocatalysts, the catalytic activity and efficacy of this specific compound for these reactions have not been reported.

Utilization as Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis

Similarly, there is a lack of available data in the scientific literature regarding the utilization of this compound as a chiral auxiliary in stoichiometric asymmetric synthesis. Chiral auxiliaries are crucial tools in stereoselective synthesis, where they are temporarily incorporated into a substrate to direct a chemical transformation to produce a specific stereoisomer. Following the reaction, the auxiliary is typically removed. However, no studies detailing the attachment of this compound to a prochiral substrate to guide stereoselective reactions, nor data on the diastereoselectivities achieved or the conditions for its subsequent removal, have been published.

Due to the absence of research data, no data tables on its performance in the aforementioned applications can be generated at this time.

Utility As Chiral Scaffolds and Building Blocks in Molecular Design

Rationale for Incorporating Chiral Fluorinated Piperidines in Advanced Molecules

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. acs.org Chiral fluorinated piperidines, such as the (2R,6S)-2,6-bis(trifluoromethyl) derivative, are of particular interest because they provide a three-dimensional framework that can improve metabolic stability, modulate basicity, and enhance binding affinity to target proteins. acs.orgmdpi.comrsc.org

The substitution of hydrogen with fluorine, the most electronegative element, significantly alters the electronic properties of a molecule with only a minor increase in steric bulk, as fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). beilstein-journals.org This alteration has profound effects on molecular recognition. The highly polarized carbon-fluorine (C-F) bond can engage in various non-covalent interactions, including dipole-dipole, dipole-charge, and weak hydrogen bonds with C-H, N-H, or O-H groups. acs.orgbeilstein-journals.org

The trifluoromethyl group, in particular, can influence molecular conformation due to its size and electronic properties. mdpi.com It can act as a bioisostere for other groups, mimicking their shape while altering the electronic landscape of the binding epitope. mdpi.comresearchgate.net This modulation of intermolecular forces can lead to enhanced binding affinity and selectivity for a target protein by optimizing interactions within a receptor pocket. acs.org The defined stereochemistry of the (2R,6S) scaffold ensures that these interactions are presented in a precise three-dimensional orientation, which is crucial for specific molecular recognition.

The presence of trifluoromethyl groups on the piperidine (B6355638) scaffold provides medicinal chemists with several levers to fine-tune critical physicochemical properties for optimal drug performance. acs.org

pKa Modulation: Fluorine's strong electron-withdrawing nature has a significant impact on the basicity (pKa) of nearby functional groups, particularly amines. acs.orgbeilstein-journals.org The two CF₃ groups in the 2 and 6 positions of the piperidine ring substantially decrease the electron density on the nitrogen atom, thereby lowering its basicity. researchgate.net This reduction in pKa can be highly advantageous in molecular design. A lower basicity reduces the likelihood of protonation at physiological pH, which can improve cell membrane permeability and bioavailability while potentially reducing off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity. researchgate.netresearchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a typical carbon-hydrogen bond (~414 kJ/mol). beilstein-journals.org This inherent strength makes trifluoromethyl groups highly resistant to metabolic oxidation by cytochrome P450 enzymes. researchgate.netacs.org By placing CF₃ groups at the 2 and 6 positions, which are often susceptible to metabolic attack in simpler piperidines, the (2R,6S)-2,6-bis(trifluoromethyl)piperidine scaffold offers a robust core that is less prone to degradation. researchgate.net This enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of the final molecule. acs.orgresearchgate.net

| Physicochemical Property | Impact of Trifluoromethyl Groups | Advantage in Molecular Design |

|---|---|---|

| Lipophilicity | Significantly increases (Hansch π value of +0.88 for -CF₃) beilstein-journals.org | Enhanced membrane permeability and bioavailability beilstein-journals.orgmdpi.com |

| pKa (Basicity of Piperidine Nitrogen) | Strongly decreases due to inductive electron withdrawal acs.orgbeilstein-journals.org | Improved oral absorption and reduced hERG liability researchgate.netresearchgate.net |

| Metabolic Stability | Increases due to the high strength of the C-F bond beilstein-journals.orgresearchgate.net | Blocks metabolic oxidation, leading to longer drug half-life acs.orgacs.org |

Rational Design Principles for New Chemical Entities Employing this compound Motifs

The unique combination of chirality, conformational constraint, and potent electronic effects makes this compound an attractive motif for rational drug design.

In scaffold-based design, a core molecular framework with desirable properties is selected and then decorated with various functional groups to optimize interactions with a biological target. The this compound ring serves as a privileged three-dimensional scaffold. rsc.org Its cis-configuration places the two bulky trifluoromethyl groups on the same face of the ring, creating a distinct stereochemical and electronic environment.

Design strategies can leverage this by orienting the scaffold within a binding site to place the CF₃ groups in lipophilic pockets while using the nitrogen atom as an attachment point for side chains that can form hydrogen bonds or other key interactions. mdpi.com The rigidity of the piperidine ring reduces the entropic penalty upon binding, potentially leading to higher affinity. This approach allows for the systematic exploration of chemical space around a stable, metabolically robust, and chirally defined core. rsc.org

The trifluoromethyl group is a classic bioisostere for several chemical moieties, including the methyl group, ethyl group, and even the nitro group. researchgate.netnih.govacs.org A key strategy involves replacing these groups in a known bioactive molecule with a trifluoromethyl group to enhance metabolic stability or modulate electronic properties without disrupting the essential binding conformation. nih.govmdpi.com The this compound scaffold can be envisioned as a bioisosteric replacement for a cis-2,6-dimethylpiperidine (B46485) or cis-2,6-diethylpiperidine core, offering a route to analogs with significantly improved drug-like properties.

Furthermore, the defined (2R,6S) stereochemistry is critical. Biological systems are inherently chiral, and the stereochemical presentation of substituents is often the primary determinant of activity. By using an enantiomerically pure scaffold, designers can create stereochemically pure final compounds, avoiding the complications of isomeric mixtures and ensuring that the molecule interacts with its target in the intended orientation. mdpi.comrsc.org

Synthetic Strategies for Constructing Complex Architectures Around the this compound Scaffold

Once the this compound scaffold is obtained, its utility as a building block depends on the ability to selectively functionalize it to build more complex molecular architectures. The primary reactive handle on the scaffold is the secondary amine (N-H), while the C-H bonds of the ring present opportunities for more advanced functionalization.

The strong electron-withdrawing effect of the two trifluoromethyl groups significantly reduces the nucleophilicity of the piperidine nitrogen and increases the acidity of the N-H proton. It also deactivates the C-H bonds, particularly at the α-positions (C2 and C6), making some standard functionalization reactions more challenging than on a non-fluorinated piperidine.

Key synthetic strategies for elaborating this scaffold include:

N-Functionalization: The most direct method for building upon the scaffold is through reactions at the nitrogen atom. Standard N-alkylation (using alkyl halides) and N-arylation (e.g., Buchwald-Hartwig amination) can be employed to attach a wide variety of substituents. Reductive amination with aldehydes or ketones provides another powerful route to introduce diverse side chains. Acylation with acid chlorides or anhydrides can be used to form amide linkages. While the reduced nucleophilicity of the nitrogen may require more forcing conditions compared to simple piperidines, these methods remain the most straightforward for derivatization.

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a more advanced but highly valuable strategy for adding complexity. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing heterocycles. beilstein-journals.orgmdpi.com For the this compound scaffold, C-H functionalization would likely be most feasible at the C3, C4, and C5 positions due to the electronic deactivation and steric hindrance at the C2 and C6 positions. Directed C-H functionalization, where a group attached to the nitrogen directs a metal catalyst to a specific C-H bond (e.g., at C3), could provide a regioselective method for introducing new substituents. acs.org

Functionalization of Pre-installed Groups: An alternative approach involves starting with a synthesis of the piperidine ring that already incorporates other functional groups. For example, synthetic routes that build the piperidine core from linear precursors can be designed to include handles like esters, ketones, or protected alcohols at the C3 or C4 positions. nih.gov These handles can then be elaborated post-cyclization to construct the final complex molecule around the pre-formed chiral, fluorinated core.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Currently, there are no specific DFT studies detailing the reaction mechanisms involving (2R,6S)-2,6-Bis(trifluoromethyl)piperidine in the published literature. Such studies would be invaluable for understanding its reactivity, including pathways for N-alkylation, N-acylation, or its participation in catalytic cycles. DFT calculations could elucidate transition state geometries and energies, providing a quantitative picture of the activation barriers for various transformations. A hypothetical data table for a DFT study on N-alkylation might look like the following:

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| SN2 Alkylation with CH3I | -5.2 | +15.8 | -10.1 | 21.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics (MD) simulation studies focused on the conformational landscape of this compound have been identified. MD simulations would be instrumental in exploring the accessible conformations of the piperidine (B6355638) ring and the orientation of the two trifluoromethyl groups. Key findings would likely revolve around the preferred chair, boat, or twist-boat conformations and the energetic penalties for conformational changes. The bulky and electron-withdrawing nature of the trifluoromethyl groups would be expected to significantly influence the conformational equilibrium.

An illustrative data table summarizing hypothetical MD simulation results could be:

| Conformation | Population (%) | Dihedral Angle (C2-N-C6-C5) | Relative Energy (kcal/mol) |

| Chair (axial CF3) | 25 | 55.2° | 1.5 |

| Chair (equatorial CF3) | 70 | -54.8° | 0.0 |

| Twist-Boat | 5 | 30.1° | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Design

There is no evidence of this compound or its derivatives being included in QSAR studies for predictive design. QSAR models are developed based on a series of related compounds with known biological activities. If this compound were part of such a study, various molecular descriptors (e.g., logP, molar refractivity, electronic parameters) would be correlated with a specific biological endpoint.

A sample QSAR data table for a hypothetical series of analogs might be:

| Compound ID | logP | Molar Refractivity | Electronic Parameter (σ) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| Analog 1 | 2.5 | 65.4 | 0.35 | 10.2 | 10.5 |

| Analog 2 | 3.1 | 72.1 | 0.45 | 5.8 | 5.6 |

| (2R,6S)-BTFP | 2.8 | 68.9 | 0.53 | 8.1 | 8.3 |

Note: The data in this table is hypothetical and for illustrative purposes only. (2R,6S)-BTFP is an abbreviation for this compound.

Applications in De Novo Molecular Design and Virtual Library Generation

The use of this compound as a scaffold in de novo molecular design or for the generation of virtual libraries has not been reported. Its rigid structure and the specific stereochemical and electronic properties conferred by the trifluoromethyl groups could make it an interesting building block for designing new bioactive molecules. In silico methods could be used to virtually elaborate on this core structure to create large libraries of potential drug candidates for screening against various biological targets.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of stereochemically pure and highly functionalized piperidines is a cornerstone of medicinal and materials chemistry. nih.govnih.gov For (2R,6S)-2,6-bis(trifluoromethyl)piperidine, future research will likely focus on developing more efficient and sustainable synthetic routes that adhere to the principles of green chemistry.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.gov | Engineering enzymes for the specific fluorination and cyclization steps. nih.govacsgcipr.org |

| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Development of continuous flow processes for the key synthetic transformations. |

| Chemo-enzymatic Synthesis | Combines the advantages of chemical and biological catalysis for efficient and selective transformations. nih.gov | Designing integrated multi-step syntheses that leverage both chemical and enzymatic catalysts. |

Biocatalytic methods, utilizing enzymes such as fluorinases or engineered transaminases, could offer a highly selective and environmentally benign route to fluorinated piperidines. nih.govacsgcipr.orgnih.gov Similarly, the application of flow chemistry could enable safer and more scalable syntheses by offering precise control over reaction conditions, which is particularly important for exothermic fluorination reactions. A chemo-enzymatic approach, combining the strengths of both chemical and biocatalytic steps, could provide a versatile and efficient pathway to this compound and its derivatives. nih.gov

Expansion of Catalytic Applications and Catalyst Design

The unique structural and electronic properties of this compound make it a promising candidate for applications in asymmetric catalysis, either as a chiral ligand for metal catalysts or as an organocatalyst itself. The electron-withdrawing nature of the trifluoromethyl groups can significantly influence the acidity and basicity of the piperidine (B6355638) nitrogen, potentially modulating the activity and selectivity of a catalytic system. beilstein-journals.org

Future research could explore the use of this compound as a chiral auxiliary, temporarily attached to a molecule to direct the stereochemical outcome of a reaction. Its rigid cis-2,6-disubstituted framework can provide a well-defined chiral environment. Furthermore, derivatives of this compound could be designed as novel chiral ligands for a variety of metal-catalyzed transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations. nih.govresearchgate.netajchem-a.com The fluorine atoms could also play a role in catalyst-substrate interactions through non-covalent interactions.

In the realm of organocatalysis, the basic nitrogen atom of the piperidine ring could be utilized in a range of transformations. The stereoelectronic effects of the trifluoromethyl groups could lead to unique reactivity and selectivity profiles compared to non-fluorinated analogues. nih.govbeilstein-journals.org

Table 2: Potential Catalytic Roles of this compound

| Catalytic Role | Potential Applications | Rationale |

| Chiral Ligand | Asymmetric hydrogenation, cross-coupling | Defined chiral environment, electronic modulation of the metal center. nih.govresearchgate.net |

| Organocatalyst | Michael additions, aldol (B89426) reactions | Chiral base catalysis, unique stereoelectronic effects. beilstein-journals.org |

| Chiral Auxiliary | Diastereoselective synthesis | Temporary introduction of chirality to guide reactions. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from catalyst design to synthetic route planning and property prediction. arxiv.orgdigitellinc.comcas.cn For a molecule like this compound, where experimental data may be limited, computational approaches can provide valuable insights and accelerate discovery.

Furthermore, machine learning models can be trained to predict the physicochemical and biological properties of fluorinated molecules. acs.org By developing quantitative structure-activity relationship (QSAR) models, researchers can screen virtual libraries of this compound derivatives to identify candidates with desired properties for specific applications, such as medicinal chemistry or materials science. nih.gov

In catalyst design, computational methods can be used to model the interactions of this compound-based ligands with metal centers and substrates, helping to predict their catalytic performance. nih.gov This in silico screening can guide experimental efforts, saving time and resources.

Exploration in Advanced Materials and Supramolecular Chemistry

The introduction of trifluoromethyl groups can impart unique properties to organic molecules, such as increased lipophilicity, thermal stability, and altered electronic characteristics. rsc.org These properties make this compound an interesting building block for the development of advanced materials.

Future research could investigate the incorporation of this piperidine derivative into polymers or liquid crystals. The rigid and chiral nature of the molecule could influence the macroscopic properties of these materials, leading to novel functionalities. The presence of multiple fluorine atoms also suggests potential applications in the design of organofluorine materials with specific dielectric or hydrophobic properties.

In the field of supramolecular chemistry, the ability of the piperidine nitrogen to participate in hydrogen bonding, combined with the potential for halogen bonding involving the fluorine atoms, could be exploited to construct well-defined supramolecular architectures. rsc.org The chirality of the molecule could be transferred to the supramolecular level, leading to the formation of chiral assemblies with potential applications in chiral recognition and separation. The study of the crystal packing and intermolecular interactions of this compound and its derivatives will be crucial in understanding and designing these materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.